molecular formula C14H21BN2O4 B7953293 N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B7953293
M. Wt: 292.14 g/mol
InChI Key: GZAZMSYTIXESAK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a boronic acid and a diol. For instance, tetramethyl-1,3,2-dioxaborolane can be synthesized by reacting boronic acid with pinacol under anhydrous conditions.

    Coupling with Pyridine Derivative: The pyridine-3-carboxamide derivative is then coupled with the boronic ester group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic ester group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used to introduce new functional groups onto the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions on the pyridine ring can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism by which N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide: Similar structure but with the boronic ester group attached at a different position on the pyridine ring.

    N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

N-Methoxy-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to the specific positioning of the boronic ester group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly useful in certain synthetic applications and biochemical assays.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize it in various scientific and industrial fields.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)11-10(8-7-9-16-11)12(18)17(5)19-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZMSYTIXESAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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